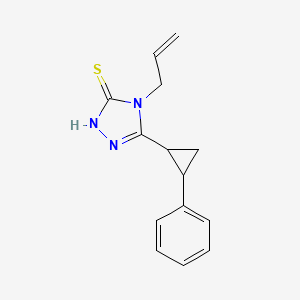

4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol

Description

4-Allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with an allyl group at position 4 and a 2-phenylcyclopropyl moiety at position 3. The cyclopropane ring introduces steric strain and unique electronic properties, while the allyl group may enhance reactivity and flexibility.

Properties

IUPAC Name |

3-(2-phenylcyclopropyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c1-2-8-17-13(15-16-14(17)18)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFMXWPZLFNEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2CC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Properties

Molecular Formula: C11H11N3S

Molecular Weight: 217.29 g/mol

CAS Number: 870540-55-9

Preparation Methods

General Synthetic Approach

The synthesis of 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol typically involves the following key steps:

Formation of Thiosemicarbazide:

- The initial step often includes the reaction of phenylacetic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide to form thiosemicarbazides.

-

- The thiosemicarbazide undergoes cyclization to form the triazole ring, which can be facilitated by heating in an alkaline medium.

-

- The introduction of the allyl group is achieved through an allylation reaction using suitable reagents like allyl bromide or allyl chloride in the presence of a base.

Specific Methodologies

Method A: Base-Catalyzed Synthesis

This method utilizes potassium carbonate as a base in an organic solvent to promote the reaction:

-

- Phenylacetic acid hydrazide

- Carbon disulfide

- Potassium carbonate

- Solvent (e.g., ethanol)

-

- Mix the reagents and heat under reflux conditions.

- The reaction is typically monitored by thin-layer chromatography (TLC).

Yield: Approximately 70-80% based on reported studies.

Method B: Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction rates and yields:

Reaction Conditions Overview

| Method | Base Used | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Base-Catalyzed | Potassium Carbonate | Ethanol | Reflux | 70-80 |

| Microwave-Assisted | Potassium Carbonate | N/A | Microwave | >85 |

Characterization Techniques

The synthesized compound can be characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR): Provides information about the molecular structure and confirms the presence of functional groups.

Infrared Spectroscopy (IR): Useful for identifying specific bonds and functional groups within the molecule.

Mass Spectrometry (MS): Helps determine the molecular weight and confirm the molecular formula.

Chemical Reactions Analysis

4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets

Agriculture: The compound’s antifungal properties make it a candidate for use in agricultural fungicides.

Materials Science: Its unique structural properties allow it to be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors critical for the survival and proliferation of pathogens. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of their function .

Comparison with Similar Compounds

Structural Modifications at Position 4

Alkyl vs. Allyl Substituents

Modifications at Position 5

Aromatic and Heterocyclic Substituents

- 4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 88614-18-0):

- Furfuryl-quinoline derivatives (e.g., 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol): Incorporates quinoline and alkoxy chains, enhancing EGFR allosteric binding and protein degradation in cancer cells .

Heterocyclic Replacements

- 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol :

- Pyridyl analogs (e.g., 4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol):

Key Research Findings

- EGFR Degradation Mechanism : The target compound’s phenylcyclopropyl group may stabilize interactions with EGFR’s allosteric site, enabling receptor degradation despite weak kinase inhibition .

- Antioxidant Potential: Electron-donating groups (e.g., –NH₂, –OCH₃) in triazole-3-thiols enhance radical scavenging, whereas electron-withdrawing groups (e.g., –Cl) reduce activity .

- Synthetic Challenges : Cyclopropane-containing analogs require specialized synthesis routes, contributing to discontinuation in commercial catalogs .

Biological Activity

4-Allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The molecular formula for 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is with a distinct structural configuration that contributes to its biological properties. The presence of the triazole ring and thiol group is crucial for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds within this class could inhibit the growth of various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol | E. coli, S. aureus | 12.5 - 25 µg/mL |

| Control (Chloramphenicol) | E. coli, S. aureus | 6.25 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. A related study found that some triazoles can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.

Case Study:

In vitro studies on colon carcinoma (HCT-116) cells showed that derivatives similar to 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol exhibited IC50 values ranging from 6.2 µM to 27.3 µM against various cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease processes:

- Enzyme Inhibition : Triazoles can inhibit enzymes critical for fungal and bacterial growth.

- Apoptosis Induction : By triggering apoptotic pathways in cancer cells.

- Antioxidant Activity : Some studies suggest that triazoles possess antioxidant properties which may contribute to their protective effects against oxidative stress-related diseases.

Synthesis and Evaluation

A series of studies have synthesized various triazole derivatives to evaluate their biological activities. For instance, a study synthesized multiple 1,2,4-triazole derivatives and screened them for antimicrobial and anticancer activities:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Compound A | Antimicrobial | 15 |

| Compound B | Anticancer (MCF-7) | 20 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via heterocyclization of thiocarbazide precursors or alkylation of triazole-thiol intermediates. Optimal conditions involve NaOH-mediated cyclization at 80–100°C for 1–3 hours, followed by purification via crystallization (e.g., using propan-2-ol) . Microwave-assisted synthesis can improve yield and reduce reaction time by 30–50% compared to conventional heating . Key parameters to optimize include solvent polarity (e.g., ethanol vs. DMF), base concentration, and temperature gradients.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H-NMR : To verify allyl (-CH₂CH=CH₂) and cyclopropyl proton environments (δ 1.2–2.8 ppm) .

- LC-MS : For molecular ion confirmation ([M+H]⁺ expected at m/z ~298) and purity assessment .

- Elemental Analysis : To validate C, H, N, S content within ±0.3% of theoretical values .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Prioritize in vitro assays targeting fungal pathogens (e.g., Candida albicans) due to structural similarity to active triazole antifungals . Use broth microdilution (CLSI M27 guidelines) with fluconazole as a positive control. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) at 10–100 µM concentrations .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological target interactions of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against fungal CYP51 or bacterial FabH enzymes, leveraging the triazole-thiol moiety’s hydrogen-bonding capacity . Validate docking poses with MD simulations (100 ns) to assess binding stability. Use ADME prediction tools (e.g., SwissADME) to prioritize derivatives with optimal LogP (2–4) and high gastrointestinal absorption .

Q. How can structure-activity relationships (SAR) be explored to enhance antifungal potency?

- Methodological Answer : Systematically modify:

- Allyl group : Replace with bulkier substituents (e.g., propargyl) to test steric effects on target binding .

- Cyclopropyl ring : Introduce electron-withdrawing groups (e.g., -F) to enhance membrane penetration .

- Thiol moiety : Alkylate with methyl or benzyl groups to evaluate redox stability .

- Biological Data : Compare MIC values against wild-type and resistant fungal strains to identify resistance-breaking analogs .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : If NMR signals conflict with expected splitting patterns (e.g., cyclopropyl protons), use 2D NMR (COSY, HSQC) to assign coupling networks. For ambiguous LC-MS peaks, perform HRMS-ESI to distinguish isotopic patterns from impurities . Cross-validate with synthetic intermediates (e.g., hydrazine-carbothioamide precursors) to trace signal origins .

Q. What strategies mitigate low yields in alkylation reactions of the triazole-thiol core?

- Methodological Answer : Low yields often arise from thiol oxidation or competing N-alkylation. Mitigate by:

- Using anhydrous conditions (e.g., DMF, argon atmosphere) .

- Adding phase-transfer catalysts (e.g., TBAB) to enhance S-alkylation selectivity .

- Employing microwave irradiation to accelerate reactions and reduce side products (e.g., disulfides) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer : If docking predicts high affinity but in vitro activity is low:

Verify compound purity (>95% by HPLC) .

Test membrane permeability (e.g., PAMPA assay) to rule out uptake issues.

Reassess docking parameters (e.g., protonation states, solvation effects) using crystal structures of target proteins (PDB: 1EA1 for CYP51) .

Key Research Gaps and Recommendations

- Priority Studies :

- In vivo pharmacokinetics to assess oral bioavailability and half-life.

- Proteomic profiling to identify off-target effects (e.g., hERG channel inhibition).

- Collaborative Resources :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.